molecular formula C18H11N3O6S B11058853 4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11058853
M. Wt: 397.4 g/mol
InChI Key: ZBYYFGHGLJKIAK-UHFFFAOYSA-N
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Description

4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including a furan ring, a nitrophenyl group, a thiazole ring, and a pyrrolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Pyrrolone Core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Thiazole Ring: This step might involve a condensation reaction with a thiazole precursor.

    Attachment of the Furan and Nitro Groups: These groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan and thiazole rings can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of amines.

    Substitution Products: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Activity: Potential use as a pharmacophore in drug design due to its multiple functional groups.

Medicine

    Drug Development: Exploration of its potential as an anti-inflammatory or antimicrobial agent.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE
  • 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-CHLOROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Uniqueness

The presence of the nitrophenyl group in 4-(2-FURYLCARBONYL)-3-HYDROXY-5-(4-NITROPHENYL)-1-(1,3-THIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE may impart unique electronic properties, making it distinct from its analogs.

Properties

Molecular Formula

C18H11N3O6S

Molecular Weight

397.4 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H11N3O6S/c22-15(12-2-1-8-27-12)13-14(10-3-5-11(6-4-10)21(25)26)20(17(24)16(13)23)18-19-7-9-28-18/h1-9,14,23H

InChI Key

ZBYYFGHGLJKIAK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C4=NC=CS4)O

Origin of Product

United States

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